N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
Description
The target compound is a triazoloquinoxaline derivative functionalized with a 4-fluorophenyl group at the 1-position and an N,4-dimethylbenzenesulfonamide moiety at the 4-position. Its synthesis involves multi-step reactions, including:
- Friedel-Crafts acylation to generate benzoic acid hydrazides.
- Nucleophilic addition of 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides.
- Cyclization under basic conditions to yield 1,2,4-triazole-3-thiones, followed by S-alkylation with α-halogenated ketones to introduce the triazoloquinoxaline core .
Key spectral confirmations include:
- IR: Absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in triazole intermediates.
- NMR: Distinct signals for fluorophenyl and sulfonamide substituents.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZRWAVRCDBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities, and some derivatives have shown inhibitory activities towards c-Met/VEGFR-2 kinases.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a way that inhibits their function. For instance, some derivatives have been found to inhibit the growth of cancer cells by interacting with c-Met and VEGFR-2.
Biochemical Pathways
For instance, some derivatives have been found to inhibit the growth of cancer cells by affecting the intracellular c-Met signaling.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, some triazoloquinoxalines have been found to intercalate with DNA, suggesting that they may interact with DNA and RNA molecules.
Biological Activity
N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring fused to a quinoxaline moiety. Its molecular formula is , with a molecular weight of approximately 336.38 g/mol. The presence of the fluorophenyl group and sulfonamide functionality enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds containing the triazole and quinoxaline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit various cancer cell lines, including breast and colon cancer cells.
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound may be a promising candidate for further development in cancer therapeutics.
Neuroprotective Effects
The compound's neuroprotective potential has also been explored. Similar triazole derivatives have been reported to exhibit protective effects in models of neurological disorders.
- Mechanism : The neuroprotective activity is believed to be mediated through the modulation of neurotransmitter levels and reduction of oxidative stress . This suggests that the compound may have applications in treating conditions such as epilepsy.
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. Research indicates that certain triazole derivatives possess significant antibacterial and antifungal activities.
- Findings : In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key metabolic enzymes involved in cancer progression.
- Receptor Modulation : They may interact with specific receptors in the central nervous system, providing neuroprotective effects.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species contributes to their protective effects against cellular damage.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide-containing heterocycles:
Key Observations:
- Core Heterocycles: The triazoloquinoxaline core (target compound) offers a rigid, planar structure conducive to intercalation or receptor binding, contrasting with pyrazolo[3,4-d]pyrimidine () and pyrazole (), which have smaller ring systems .
- Substituent Effects :
- Fluorophenyl Groups : Present in the target compound and , fluorine enhances metabolic stability and membrane permeability.
- Sulfonamide Variations : N,4-Dimethylbenzenesulfonamide (target) balances solubility and steric hindrance, whereas double sulfonamides () may exhibit altered pharmacokinetics .
- Electron-Withdrawing Groups : CF3 () increases lipophilicity, while methoxy () improves aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
